3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H25N3O2S2 and its molecular weight is 415.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
This compound's relevance in scientific research is primarily due to its utility in synthesizing complex organic molecules. For instance, it can participate in multi-component reactions, facilitating the synthesis of a diverse array of pyrimidine derivatives, a class of compounds known for their wide range of biological activities (Bararjanian, Balalaie, Rominger, & Barouti, 2010). The compound's ability to undergo reactions that lead to the formation of new chemical bonds, particularly through processes involving piperidine, highlights its significance in creating novel compounds with potential therapeutic properties.
Crystallography and Molecular Structure
Understanding the crystallographic structure of related compounds provides insights into their chemical behavior and potential interactions with biological targets. The study of risperidone chloride 2.5-hydrate, for example, showcases the importance of analyzing the molecular and crystal structure to comprehend the compound's interaction mechanisms (Wang & Pan, 2006). Such structural analyses are critical for designing drugs with specific therapeutic targets.
Properties
IUPAC Name |
3-benzyl-6-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-15-12-17-19(28-15)20(26)24(13-16-8-4-2-5-9-16)21(22-17)27-14-18(25)23-10-6-3-7-11-23/h2,4-5,8-9,15H,3,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESKDUOTONEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCCC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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